1'-Hydroxymethyleugenol

Übersicht

Beschreibung

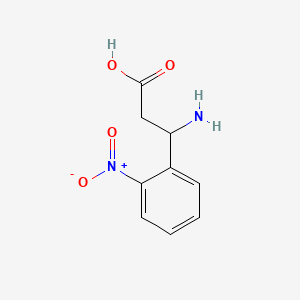

1’-Hydroxymethyleugenol is a metabolite of Methyleugenol . Methyleugenol is a substituted alkenylbenzene found in several herbs and spices . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations .

Synthesis Analysis

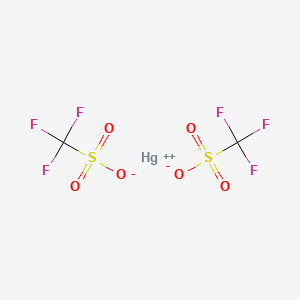

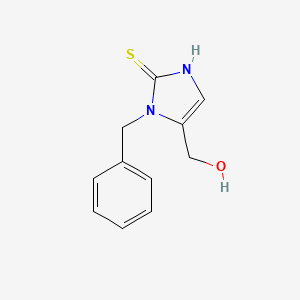

The bioactivation of methyleugenol involves benzylic hydroxylation to 1’-hydroxymethyleugenol by cytochromes P450 (CYPs) and subsequent formation of an electrophilically reactive ester by the action of sulphotransferases (SULTs) . In vitro studies have shown that P450 1A2, 2A6, 2C9, 2C19, and 2D6 are intrinsically able to 1’-hydroxylate methyleugenol .Molecular Structure Analysis

The molecular formula of 1’-Hydroxymethyleugenol is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis

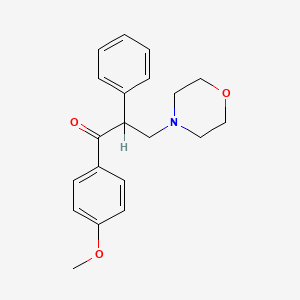

Methyleugenol and 1’-hydroxymethyleugenol showed no or marginal cytotoxic effects, but caused DNA strand breaks at concentrations ≥10 μM . The metabolites methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol exhibited growth inhibitory properties with IC50-values of 70–90 μM after 48 h or 72 h of incubation .Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicity

- Metabolism in Liver Microsomes and Hepatocytes : 1'-Hydroxymethyleugenol is metabolized in liver microsomes and hepatocytes, resulting in several metabolites. It has been shown to exhibit cytotoxic properties and can form DNA adducts, potentially involved in carcinogenicity, organ toxicity, and immune reactions (Cartus et al., 2012).

Bioactivation and Kinetics

- Bioactivation to Carcinogenic Metabolite : Studies indicate the formation of a carcinogenic metabolite, 1'-sulfooxymethyleugenol, from methyleugenol, with variability in human liver bioactivation and detoxification reactions (Al-Subeihi et al., 2015).

- Comparison of Human and Rat Bioactivation : Research comparing human and rat bioactivation pathways suggests differences in metabolizing this compound, impacting the formation of carcinogenic metabolites (Al-Subeihi et al., 2012).

Genotoxicity and Mutagenicity

- Genotoxic Potential in V79 Cells : Studies have shown that methyleugenol and its metabolites, including this compound, can cause genotoxicity and mutagenicity in Chinese hamster lung fibroblasts V79 cells (Groh et al., 2012).

Interaction with Cytochrome P450 Enzymes

- Cytochrome P450 Mediated Bioactivation : The metabolism of methyleugenol to this compound involves cytochrome P450 enzymes, with variability observed in liver microsomes from different human individuals (Gardner et al., 1997).

Adduct Formation in Mouse Models

- Hepatic DNA Adduct Formation : Methyleugenol, including its metabolite this compound, can form hepatic DNA adducts in mouse models, indicating a role in carcinogenesis (Herrmann et al., 2014).

Wirkmechanismus

Methyleugenol and its oxidative metabolites significantly enhanced the DNA damage in human colon carcinoma cells (HT29). Methyleugenol did not affect the protein status of γH2AX, a biomarker of DNA double-strand breaks, whereas its metabolites methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol significantly increased the cellular phosphorylated H2AX level .

Safety and Hazards

Eigenschaften

CAS-Nummer |

31706-95-3 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3 |

InChI-Schlüssel |

DFQDENBMPURIHD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(C=C)O)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(C=C)O)OC |

Piktogramme |

Irritant |

Synonyme |

1'-(hydroxymethyl)eugenol 1'-hydroxymethyleugenol |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)

![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)

![2-(2-Furanyl)-4-quinolinecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222002.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)

![ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B1222004.png)

![3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1222005.png)

![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)

![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)